molecular formula C9H16O3 B14224514 Methyl 2-formyl-2-methylhexanoate CAS No. 717122-73-1

Methyl 2-formyl-2-methylhexanoate

Cat. No.: B14224514
CAS No.: 717122-73-1
M. Wt: 172.22 g/mol
InChI Key: ZXUBSCHOBWBWMX-UHFFFAOYSA-N
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Description

Methyl 2-formyl-2-methylhexanoate (CAS: Not explicitly provided in evidence; inferred formula: C₉H₁₆O₃) is a branched-chain methyl ester featuring a formyl group at the second carbon. The formyl group enhances its reactivity, making it valuable in organic synthesis, particularly as an intermediate for aldehydes or cross-linking agents. Its molecular weight is estimated to be ~158.2 g/mol, derived by adding the formyl group’s mass (30 g/mol) to Methyl 2-methylhexanoate (C₈H₁₆O₂, 144.21 g/mol) .

Properties

CAS No.

717122-73-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-formyl-2-methylhexanoate

InChI

InChI=1S/C9H16O3/c1-4-5-6-9(2,7-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

ZXUBSCHOBWBWMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-2-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the formylation of methyl 2-methylhexanoate. This can be achieved using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve moderate temperatures and controlled addition of the formylating agent to prevent overreaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-methylhexanoic acid with methanol, followed by formylation using formic acid. The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-2-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: 2-methylhexanoic acid.

    Reduction: Methyl 2-hydroxy-2-methylhexanoate.

    Substitution: Methyl 2-(substituted)-2-methylhexanoate derivatives.

Scientific Research Applications

Methyl 2-formyl-2-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-formyl-2-methylhexanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active formyl compound, which can further interact with cellular targets.

Comparison with Similar Compounds

Functional Group and Reactivity

  • Methyl 2-methylhexanoate (CAS 2177-81-3) Formula: C₈H₁₆O₂ Key Feature: Lacks the formyl group, reducing its reactivity. Applications: Used as a flavoring agent or solvent due to its ester functionality .
  • Methyl 2-hydroxyacetate (CAS 96-35-5)
    • Formula : C₃H₆O₃
    • Key Feature : Contains a hydroxyl group instead of a formyl group, enabling hydrogen bonding.
    • Safety : Requires gloves and respiratory protection during handling due to irritant properties .
  • Methyl salicylate Formula: C₈H₈O₃ Key Feature: Aromatic ester with a benzene ring; less reactive than aldehydes. Volatility: Listed as a volatile organic compound (VOC) in atmospheric studies, contrasting with the aliphatic nature of Methyl 2-formyl-2-methylhexanoate .

Physical and Chemical Properties

Compound Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C, inferred) Reactivity Profile
This compound C₉H₁₆O₃ ~158.2 Ester, Formyl 180–200 (estimated) High (aldehyde reactivity)
Methyl 2-methylhexanoate C₈H₁₆O₂ 144.21 Ester 165–170 Low
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, Hydroxyl 150–155 Moderate (hydrogen bonding)
Methyl salicylate C₈H₈O₃ 152.15 Aromatic ester 222–224 Low (aromatic stability)

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